molecular formula C13H18ClNO3 B597052 Eutylone hydrochloride CAS No. 17764-18-0

Eutylone hydrochloride

Cat. No.: B597052
CAS No.: 17764-18-0
M. Wt: 271.74 g/mol
InChI Key: LZTAJXOEHCOKDE-UHFFFAOYSA-N
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Description

Eutylone hydrochloride (CAS 17764-18-0; EC 803-176-4) is a synthetic cathinone and β-keto amphetamine analog with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . Structurally, it features a 3,4-methylenedioxy-substituted phenyl ring attached to a butanone backbone with an ethylamino substituent, distinguishing it from other cathinones .

Pharmacologically, eutylone acts as a monoamine transporter inhibitor, primarily targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Studies show it induces locomotor stimulation in vivo, a hallmark of psychostimulants .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTAJXOEHCOKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724364
Record name Eutylone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17764-18-0
Record name Eutylone hydrochloride
Source ChemIDplus
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Record name Eutylone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17764-18-0
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Record name EUTYLONE HYDROCHLORIDE
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Preparation Methods

Initial Synthesis via α-Bromination

The synthesis begins with 3,4-methylenedioxybutyrophenone as the starting material. Bromination of the α-position is achieved using elemental bromine (Br2Br_2) in an inert solvent such as dichloromethane (CH2Cl2CH_2Cl_2) at 0–5°C. This step generates the α-bromo intermediate (1-(3,4-methylenedioxyphenyl)-2-bromobutan-1-one ) in near-quantitative yield.

3,4-Methylenedioxybutyrophenone+Br2α-Bromo Intermediate+HBr\text{3,4-Methylenedioxybutyrophenone} + Br_2 \rightarrow \text{α-Bromo Intermediate} + HBr \uparrow

Key Parameters:

  • Temperature: Maintained below 5°C to prevent di-bromination.

  • Stoichiometry: 1:1 molar ratio of ketone to bromine.

  • Work-Up: The reaction mixture is quenched with sodium thiosulfate (Na2S2O3Na_2S_2O_3) to neutralize excess bromine, followed by extraction with ethyl acetate (EtOAcEtOAc) and drying over anhydrous Na2SO4Na_2SO_4.

Amine Substitution and Free Base Formation

The α-bromo intermediate undergoes nucleophilic substitution with ethylamine (C2H5NH2C_2H_5NH_2) in tetrahydrofuran (THFTHF) under reflux (66°C). This step introduces the ethylamino group, forming the free base eutylone (1-(3,4-methylenedioxyphenyl)-2-(ethylamino)butan-1-one ).

α-Bromo Intermediate+C2H5NH2Eutylone (Free Base)+HBr\text{α-Bromo Intermediate} + C2H5NH_2 \rightarrow \text{Eutylone (Free Base)} + HBr \uparrow

Optimization Considerations:

  • Solvent Choice: THF enhances solubility of both reactants.

  • Reaction Time: 12–16 hours to ensure complete conversion.

  • Yield: Typically 70–85%, contingent on amine purity and moisture exclusion.

Hydrochloride Salt Formation and Polymorphic Control

The free base is converted to this compound by treatment with hydrogen chloride (HClHCl). The choice of solvent and crystallization conditions dictates the polymorphic outcome:

PolymorphSolvent SystemHCl SourceCrystallization ConditionsPhysical Form
1A Diethyl etherEthereal HClRapid evaporationFine white powder
1B Methanol/Water (1:1)Methanolic HClSlow cooling (25°C)Colorless prismatic crystals

Critical Observations:

  • Polymorph 1A : Forms under anhydrous conditions, exhibiting higher hygroscopicity.

  • Polymorph 1B : Stabilized by methanol-water hydrogen bonding, yielding thermally stable crystals.

Analytical Characterization of Synthetic Products

Post-synthesis validation ensures structural fidelity and polymorphic purity. The following techniques are employed:

Spectroscopic Analysis

  • FTIR Spectroscopy : Identifies functional groups via key absorptions:

    • ν(C=O)\nu(C=O): 1680–1700 cm1^{-1} (ketone stretch).

    • ν(NH)\nu(N-H): 3300–3500 cm1^{-1} (amine stretch).

  • 1^1H NMR : Confirms substituent integration:

    • Ethylamino protons : δ 1.2 ppm (triplet, CH3CH_3), δ 2.8 ppm (quartet, CH2CH_2).

    • Methylenedioxy protons : δ 5.9 ppm (singlet, OCH2OOCH_2O).

Crystallographic Differentiation

Powder X-Ray Diffraction (PXRD) distinguishes polymorphs through unique diffraction patterns:

PolymorphCharacteristic Peaks (2θ, Cu-Kα)
1A 12.4°, 18.7°, 25.3°
1B 10.9°, 20.1°, 26.8°

Stability and Decomposition Pathways

This compound exhibits sensitivity to environmental factors, necessitating controlled storage (-20°C, desiccated). Degradation studies reveal:

  • Acidic Conditions : Hydrolysis of the methylenedioxy ring, yielding 3,4-dihydroxybutyrophenone and ethylamine hydrochloride .

  • Alkaline Conditions : Retro-aldol cleavage, producing 3,4-methylenedioxypropanophenone and acetone .

  • Thermal Stress : Pyrolysis above 150°C generates 3,4-methylenedioxyphenylacetone via decarboxylation.

Industrial and Forensic Implications

The dual polymorphic forms of this compound pose challenges for forensic identification, as differing crystalline habits may alter solubility and bioavailability. Regulatory guidelines mandate explicit polymorph specification in analytical reports to avoid misclassification .

Chemical Reactions Analysis

Eutylone (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites, which are often analyzed in forensic toxicology .

Mechanism of Action

Eutylone (hydrochloride) exerts its effects primarily by interacting with monoamine transporters in the brain. It inhibits the uptake of neurotransmitters like dopamine and norepinephrine, while also exhibiting partial releasing actions at serotonin transporters . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and empathogenic effects. The molecular targets involved include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) .

Comparison with Similar Compounds

Key Findings :

  • Eutylone exhibits intermediate potency compared to methylone (more potent) and pentylone (less potent).
  • Longer alkyl chains correlate with reduced DAT/SERT affinity and delayed locomotor effects .

Prevalence and Detection

Wastewater surveillance (2020–2022) highlights regional differences in usage:

Region Eutylone Detection (ng/L) 3-MMC Detection (ng/L) Notes
New Zealand 15–25* <5 Significant increase post-2021
Australia 5–10 10–15 Lower prevalence than 3-MMC
North America 8–12 20–30 Higher 3-MMC use due to market trends

Statistically significant increase (p < 0.05)

Biological Activity

Eutylone hydrochloride, chemically known as β-keto-N-ethyl-1,3-benzodioxole-2-propanamine, is a synthetic cathinone that has gained attention for its psychoactive properties and potential health risks. As a member of the substituted cathinones, eutylone exhibits stimulatory effects on the central nervous system (CNS) by acting on various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and findings from recent research.

Eutylone primarily functions as a monoamine transporter inhibitor , affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Dopamine Transporter (DAT): Eutylone shows a high potency for inhibiting dopamine reuptake, which is associated with its stimulant effects. Studies indicate that it is approximately 10-fold more potent at DAT compared to NET .
  • Norepinephrine Transporter (NET): While eutylone inhibits norepinephrine uptake, this effect is significantly weaker than its action on DAT .
  • Serotonin Transporter (SERT): Eutylone exhibits substrate activity at SERT, indicating that it may also promote serotonin release under certain conditions .

Summary of Inhibition Potencies

TransporterInhibition Potency
DATHigh
NETModerate
SERTWeak

Pharmacokinetics and Metabolism

The pharmacokinetics of eutylone are not fully characterized; however, studies suggest that it undergoes extensive metabolism.

  • Metabolic Pathways: Eutylone is metabolized primarily through phase I reactions (e.g., reduction, demethylation) followed by phase II reactions such as glucuronidation and sulfation .
  • Stability in Biological Samples: Eutylone has been found to be relatively stable in urine and blood compared to other cathinones, likely due to the stabilizing effects of the methylenedioxy group .

Identified Metabolites

Recent research has identified several metabolites associated with eutylone:

Metabolite IDTypeMolecular Weight (m/z)
Metabolite 1Phase I190.086
Metabolite 2Phase I250.108
Metabolite 3Phase II386.144
Metabolite 4Phase II400.160

Locomotor Activity Studies

Eutylone has been shown to increase locomotor activity in animal models:

  • In male Swiss-Webster mice, doses ranging from 1 to 25 mg/kg resulted in significant stimulation of locomotion in a time- and dose-dependent manner .
  • The effective dose for stimulating locomotion (ED50) was reported at approximately 4.87 mg/kg .

Clinical Case Studies

A retrospective chart review conducted in Taiwan documented cases of eutylone exposure in emergency departments:

  • Findings: The study recorded urine concentrations of eutylone ranging from 210 to 18,364 ng/ml across various cases, including one fatality. No clear correlation was observed between urine concentration and clinical severity .

Summary of Clinical Findings

ParameterValue
Concentration Range210 - 18,364 ng/ml
Cases DocumentedVarious emergency department cases
FatalitiesAt least one confirmed case

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and identity of eutylone hydrochloride in research settings?

  • Methodological Answer: Utilize a combination of high-performance liquid chromatography (HPLC) with UV detection for purity assessment and gas chromatography-mass spectrometry (GC-MS) for volatile impurity profiling. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzodioxole and ethylamino ketone moieties. Elemental analysis should align with the theoretical composition (C₁₃H₁₇NO₃·HCl, MW 271.74) .

Q. What safety protocols are essential for handling this compound in laboratory environments?

  • Methodological Answer: Adhere to OSHA HCS guidelines: wear impermeable gloves (e.g., nitrile) despite unspecified breakthrough times , avoid ingestion (H302 hazard ), and ensure proper ventilation. Post-handling, wash hands thoroughly and decontaminate surfaces. Store in a cool, dry place without special containment .

Q. How should researchers prepare this compound solutions for in vitro assays to ensure reproducibility?

  • Methodological Answer: Determine solubility in solvents like dimethyl sulfoxide (DMSO) or saline via gradient testing. Use sonication or gentle heating for dissolution. Validate concentrations using UV spectrophotometry (λ_max ~280 nm) and confirm stability over 24 hours under experimental conditions .

Q. What regulatory considerations apply to the disposal of this compound waste?

  • Methodological Answer: Follow local/international regulations (e.g., EPA, ECHA). Do not dispose via sewage; use certified hazardous waste contractors. Neutralize aqueous waste with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can experimental designs mitigate interspecies variability in this compound metabolism studies?

  • Methodological Answer: Employ cross-species pharmacokinetic modeling (e.g., rodents vs. primates) with controlled variables (dose, administration route). Use LC-MS/MS to quantify metabolites in plasma and tissues. Validate findings with human hepatocyte assays to extrapolate human clearance rates .

Q. What strategies resolve contradictions in reported dopamine transporter (DAT) binding affinities of this compound?

  • Methodological Answer: Re-evaluate assay conditions (e.g., radioligand choice, buffer pH, temperature). Perform competitive binding curves with positive controls (e.g., cocaine). Apply meta-analysis to harmonize data across studies, accounting for methodological heterogeneity .

Q. How should stability studies be structured to evaluate this compound under physiological conditions for preclinical formulations?

  • Methodological Answer: Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-UV and identify byproducts using high-resolution MS. Assess photostability under ICH Q1B guidelines with UV light exposure .

Q. What in silico approaches predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with DAT and serotonin transporters. Integrate physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption/distribution. Validate predictions with in vitro Caco-2 permeability assays .

Q. How do researchers address discrepancies in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer: Standardize cell culture conditions (passage number, media composition). Use multiplex assays (e.g., ATP luminescence, caspase-3/7 activation) to quantify apoptosis vs. necrosis. Compare results across multiple lines (e.g., HEK293, SH-SY5Y) and validate with primary neuronal cultures .

Notes for Methodological Rigor

  • Data Validation: Cross-reference analytical results with certificates of analysis (CoA) from suppliers (e.g., Cayman Chemical) and publish raw data in supplementary materials .
  • Ethical Compliance: Document adherence to institutional review boards (IRBs) for in vivo studies and cite relevant guidelines (e.g., ARRIVE 2.0) .
  • Conflict Resolution: Use statistical tools (e.g., ANOVA with post-hoc tests) to address data variability and report confidence intervals for reproducibility .

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